molecular formula C17H23NO B11966542 Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 101598-36-1

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Cat. No.: B11966542
CAS No.: 101598-36-1
M. Wt: 257.37 g/mol
InChI Key: NTWLHHBGBISWLH-UHFFFAOYSA-N
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Description

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- (CAS 101598-36-1) is a bicyclic organic compound with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) core substituted with three methyl groups at positions 1,7,7 and a benzamide group at position 2. Key properties include:

  • XLogP3: 4.4 (moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 29.1 Ų (low polarity)
  • Undefined Stereocenters: 3 (contributing to structural complexity) .

The compound is classified as hazardous under GHS standards, with acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) . Its primary applications include use as a laboratory chemical and intermediate in organic synthesis.

Properties

CAS No.

101598-36-1

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide

InChI

InChI=1S/C17H23NO/c1-16(2)13-9-10-17(16,3)14(11-13)18-15(19)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,19)

InChI Key

NTWLHHBGBISWLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or ether, and the product is purified by recrystallization from methanol/water mixtures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways . The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Key Hazards Applications
Target: Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- (101598-36-1) C₁₇H₂₃NO 257.37 Bicyclic core + benzamide 4.4 H302, H315, H319 Lab chemical, synthesis intermediate
4-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide (249619-84-9) C₁₇H₂₂ClNO 291.82 Chloro-substituted benzamide N/A Data unavailable Pharmaceutical research
4-Methyl-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}benzamide (CM886584) C₁₈H₂₅NO 271.40 Methyl-substituted benzamide N/A Data unavailable Material science
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy-dimethyl ethyl group + methylbenzamide N/A Not classified Metal-catalyzed C–H bond functionalization
Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester (85586–67–0) C₁₅H₂₄O₂ 236.35 Bicyclic core + isobutyrate ester N/A Regulated under PMN rules Industrial coatings
Borneol isobutyrate (50277-27-5) C₁₄H₂₄O₂ 224.34 Bicyclic core + isobutyrate ester N/A Data unavailable Fragrance industry

Structural and Functional Differences

The methyl-substituted analog (CM886584) increases hydrophobicity, which may influence binding affinity in receptor-ligand interactions .

Functional Group Modifications: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the bicyclic system with a hydroxy-dimethyl ethyl group, reducing steric hindrance and enabling metal-catalyzed reactions via its N,O-bidentate directing group . Borneol isobutyrate (CAS 50277-27-5) and the propanoic acid ester (CAS 85586–67–0) replace the benzamide with ester groups, altering solubility and application scope (e.g., fragrances vs. pharmaceuticals) .

Stereochemical Complexity :

  • The target compound’s three undefined stereocenters contrast with simpler analogs like N-(1,1-dimethylethyl)benzamide (CAS 55875-18-8), which lacks stereocenters . This complexity impacts synthesis and purification processes.

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